
2-(2,6-Dichlorophenyl)-4-fluoro-6-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,6-Dichlorophenyl)-4-fluoro-6-methylpyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of dichlorophenyl, fluoro, and methyl substituents on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichlorophenyl)-4-fluoro-6-methylpyridine typically involves the reaction of 2,6-dichlorophenyl derivatives with fluorinated and methylated pyridine precursors. One common method includes the use of 2,6-dichlorophenylacetic acid as a starting material, which undergoes a series of reactions including chlorination, esterification, and cyclization to form the desired pyridine compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of phase transfer catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
2-(2,6-Dichlorophenyl)-4-fluoro-6-methylpyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds .
科学研究应用
2-(2,6-Dichlorophenyl)-4-fluoro-6-methylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used to study the interactions of halogenated pyridines with biological systems.
Industry: It can be used in the production of agrochemicals and other industrial chemicals
作用机制
The mechanism of action of 2-(2,6-Dichlorophenyl)-4-fluoro-6-methylpyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The pathways involved can include inhibition of cyclooxygenase enzymes, similar to other non-steroidal anti-inflammatory drugs .
相似化合物的比较
Similar Compounds
2,6-Dichlorophenylacetic acid: A precursor in the synthesis of various dichlorophenyl derivatives.
2,6-Dichlorophenyl isothiocyanate: Used in the synthesis of other organic compounds.
N-(2,6-Dichlorophenyl)-N-mesityl formamidine: Studied for its potential as a CYP3A4 inhibitor
Uniqueness
2-(2,6-Dichlorophenyl)-4-fluoro-6-methylpyridine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both dichlorophenyl and fluoro groups can enhance its reactivity and potential biological activity compared to similar compounds .
属性
分子式 |
C12H8Cl2FN |
|---|---|
分子量 |
256.10 g/mol |
IUPAC 名称 |
2-(2,6-dichlorophenyl)-4-fluoro-6-methylpyridine |
InChI |
InChI=1S/C12H8Cl2FN/c1-7-5-8(15)6-11(16-7)12-9(13)3-2-4-10(12)14/h2-6H,1H3 |
InChI 键 |
AUNWQIOWQDTROW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=N1)C2=C(C=CC=C2Cl)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


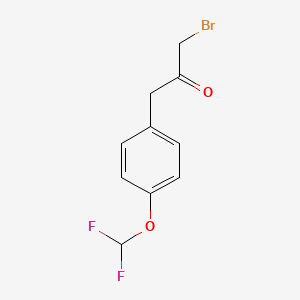

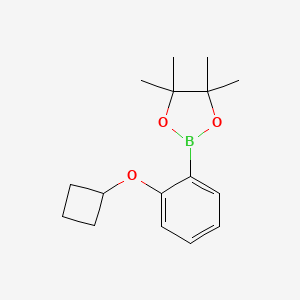

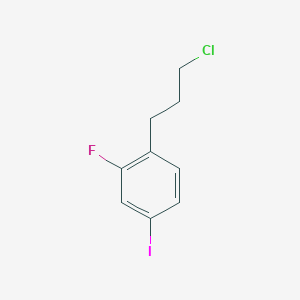
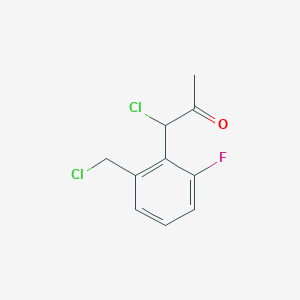
![N-(1-methyl-1H-benzo[d]imidazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14051237.png)

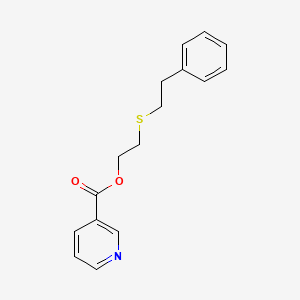
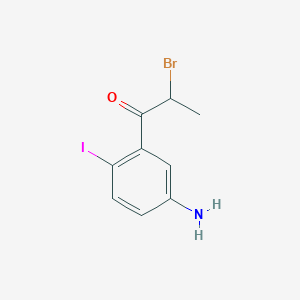
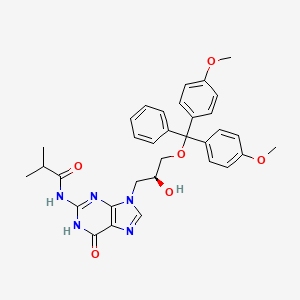
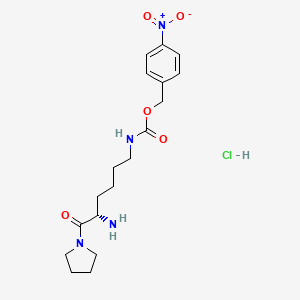

![7-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B14051280.png)
